Cas no 1057671-71-2 (3-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine)

3-Fluoro-5-(trifluoromethyl)phenylpropan-1-amine is a fluorinated aromatic amine with a propylamine linker, offering unique physicochemical properties due to its trifluoromethyl and fluorine substituents. The electron-withdrawing nature of these groups enhances the compound's stability and reactivity, making it valuable in pharmaceutical and agrochemical applications. Its structural features facilitate interactions with biological targets, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s fluorine-rich design improves metabolic stability and lipophilicity, enhancing bioavailability. Suitable for further derivatization, it serves as a versatile intermediate in organic synthesis, enabling the preparation of more complex fluorinated compounds. High purity grades ensure consistent performance in research and industrial processes.
3-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine structure
1057671-71-2 structure
Product Name:3-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine
CAS No:1057671-71-2
MF:C10H11F4N
MW:221.194656610489
CID:5990772
PubChem ID:53434402
Update Time:2025-05-28

3-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine
    • 1057671-71-2
    • AKOS017553824
    • 3-[3-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-AMINE
    • EN300-1931872
    • Inchi: 1S/C10H11F4N/c11-9-5-7(2-1-3-15)4-8(6-9)10(12,13)14/h4-6H,1-3,15H2
    • InChI Key: MGEJGDKLTVZZCT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=C(C=1)CCCN

Computed Properties

  • Exact Mass: 221.08276200g/mol
  • Monoisotopic Mass: 221.08276200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 26Ų

3-3-fluoro-5-(trifluoromethyl)phenylpropan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1931872-0.05g
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1057671-71-2
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Enamine
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Enamine
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Enamine
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Enamine
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